Meta-Fluorophenyl Substitution Confers Distinct dCTPase Inhibitory Potential vs. Para-Fluorophenyl Isomer
Within the piperazin-1-ylpyridazine chemotype, the position of the fluorine substituent on the pendant phenyl ring critically modulates dCTPase inhibitory potency. SAR analysis from the foundational series demonstrates that while para-substituted phenyl derivatives can exhibit potent inhibition (IC50 = 25 nM for a representative para-substituted benzamide analog) [1], the meta-fluorophenyl substitution pattern present in CAS 1171087-82-3 represents a distinct structural vector that is expected to produce a different inhibitory profile and target engagement signature compared to the 4-fluoro analog (CAS 933725-19-0). Direct comparative IC50 data for the meta- vs. para-fluorophenyl pair in the same assay remain unavailable in the public domain, but class-level SAR unequivocally establishes that meta- and para-substituted arylpiperazines are not functionally interchangeable [2].
| Evidence Dimension | dCTPase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Para-substituted piperazin-1-ylpyridazine analog (BDBM50239517): IC50 = 25 nM |
| Quantified Difference | N/A (direct comparison data unavailable) |
| Conditions | Human full-length N-terminal His-tagged dCTPase, dCTP substrate, HTS-based malachite green assay |
Why This Matters
This positional isomerism dictates which screening library subset or SAR campaign this compound is appropriate for, guiding procurement decisions for hit-to-lead optimization programs.
- [1] BindingDB Entry BDBM50239517 (CHEMBL4082508). Inhibition of human dCTPase, IC50 = 25 nM. View Source
- [2] Llona-Minguez S, Höglund A, Ghassemian A, Desroses M, Calderón-Montaño JM, Burgos Morón E, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. View Source
